![molecular formula C12H22N2O2 B1490332 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one CAS No. 2097949-65-8](/img/structure/B1490332.png)
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Overview
Description
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, also known as this compound, is a small molecule that has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology. This molecule has been shown to have a variety of effects on biochemical and physiological processes, making it an attractive target for further research.
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of related compounds often involves complex chemical reactions aimed at producing new molecules with potential applications in various fields, including drug development and material science. For instance, compounds with similar structural features have been synthesized to explore their chemical properties and potential applications in creating new materials or pharmaceuticals (Odabaşoǧlu et al., 2003).
Applications in Medicinal Chemistry
- Some derivatives are explored for their potential use in medicinal chemistry, such as the development of new peptidomimetics or drug candidates. For example, a new route towards a branched tetrahydrofurane δ-sugar amino acid was explored for its potential use in accessing new peptidomimetics with conformationally restricted structures, which could have applications in drug design (Defant et al., 2011).
Material Science Applications
- Compounds with similar chemical structures have been utilized in the functional modification of materials, such as polyvinyl alcohol/acrylic acid hydrogels, through radiation-induced modification methods. These materials are investigated for their potential applications in medical fields due to their improved properties, such as thermal stability and biological activity (Aly & El-Mohdy, 2015).
Coordination Chemistry and Catalysis
- Research also delves into the coordination chemistry of related compounds, exploring how they interact with metal ions. This is crucial for applications in catalysis and the development of new catalytic systems. For instance, studies have been conducted on the coordination model and stability constants of Cu(II) complexes with buffers like Tris, which is related to understanding the complex formation of similar compounds (Nagaj et al., 2013).
Mechanism of Action
Target of Action
Compounds like “2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of Action
The compound might interact with its target by binding to a specific site, altering the target’s structure or function. This can lead to a change in the biological process that the target is involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with the enzyme could alter the pathway’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process that it affects. This could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby influencing the activity of these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function. The compound’s metabolism involves both phase I and phase II reactions, including oxidation, reduction, and conjugation processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location.
properties
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-aminopropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(13)11(16)14-6-10-4-2-3-5-12(10,7-14)8-15/h9-10,15H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZIUUBQSGFZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCCC2(C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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